molecular formula C23H24N2O6S B2936990 N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide CAS No. 896317-57-0

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide

Cat. No.: B2936990
CAS No.: 896317-57-0
M. Wt: 456.51
InChI Key: QWXSAQQSXLTSRT-UHFFFAOYSA-N
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Description

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzenesulfonyl and furan-2-yl intermediates, followed by their coupling with ethanediamide derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzamide
  • N’-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-(2-methoxyethyl)ethanediamide
  • N’-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide

Uniqueness

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6S/c1-30-18-11-9-17(10-12-18)13-14-24-22(26)23(27)25-16-21(20-8-5-15-31-20)32(28,29)19-6-3-2-4-7-19/h2-12,15,21H,13-14,16H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXSAQQSXLTSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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